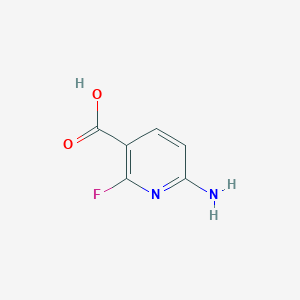

Acide 6-amino-2-fluoronicotinique

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Amino-2-fluoronicotinic acid is a chemical compound . It is a derivative of nicotinic acid, which is an important food supplement used to treat pellagra, a vitamin B3 deficiency disease . It is also used as a molecular scaffold to synthesize tracers for positron emission tomography, for visualizing and measuring changes in metabolic processes .

Molecular Structure Analysis

The molecular structure of 6-Amino-2-fluoronicotinic acid is C6H5FN2O2 . The analysis of protein secondary structure from FTIR spectra usually relies on the absorbance in the amide I–amide II region of the spectrum . It assumes that the absorbance in this spectral region, i.e., roughly 1700–1500 cm−1, is solely arising from amide contributions .Applications De Recherche Scientifique

Échafaudage moléculaire pour les traceurs TEP

L'acide 6-amino-2-fluoronicotinique est utilisé comme échafaudage moléculaire pour synthétiser des traceurs pour la tomographie par émission de positrons (TEP). Cette application est cruciale pour visualiser et mesurer les changements dans les processus métaboliques .

Compositions herbicides

Ce composé a été mentionné dans des brevets liés à des compositions herbicides, indiquant son utilisation potentielle en agriculture pour le contrôle de l'avoine sauvage .

Synthèse de composés fluorés

La présence de fluor dans l'this compound en fait un précurseur précieux dans la synthèse de divers composés fluorés, qui présentent des propriétés et des applications uniques dans différents domaines de la recherche .

Mécanisme D'action

Target of Action

6-Amino-2-fluoronicotinic acid is a derivative of nicotinic acid, which is an important food supplement used to treat pellagra, a vitamin B3 deficiency disease . It has been applied as a molecular scaffold to synthesize tracers for positron emission tomography , which are used for visualizing and measuring changes in metabolic processes.

Mode of Action

It’s known that nicotinic acid and its derivatives generally function as antimetabolites . Antimetabolites are substances that interfere with the normal metabolic processes within cells, usually by structurally resembling a substance that is necessary for the cell’s metabolism. This can lead to the cell’s inability to divide and grow, which is often exploited in medical treatments.

Biochemical Pathways

It plays a crucial role in the production of energy in cells and is a key component of two coenzymes, NAD (nicotinamide adenine dinucleotide) and NADP (nicotinamide adenine dinucleotide phosphate), which are involved in many metabolic reactions .

Pharmacokinetics

It’s known that the compound has a molecular weight of 15612 , which suggests that it may have good bioavailability due to its relatively small size.

Result of Action

Nicotinic acid and its derivatives are known to have a variety of effects on cells, including inhibiting cell growth and division, which can be beneficial in the treatment of certain diseases .

Analyse Biochimique

Biochemical Properties

6-Amino-2-fluoronicotinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been found to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The interactions of 6-Amino-2-fluoronicotinic acid with biomolecules such as proteins and enzymes are crucial for understanding its role in metabolic processes .

Cellular Effects

The effects of 6-Amino-2-fluoronicotinic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism. Additionally, 6-Amino-2-fluoronicotinic acid can modulate cell signaling pathways, leading to changes in cell behavior and function .

Molecular Mechanism

At the molecular level, 6-Amino-2-fluoronicotinic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in changes in gene expression, further influencing cellular processes. The molecular mechanism of 6-Amino-2-fluoronicotinic acid involves complex interactions with enzymes and proteins, which are essential for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-2-fluoronicotinic acid can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-Amino-2-fluoronicotinic acid can maintain its stability under specific conditions, but it may degrade over time, affecting its efficacy. Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes .

Dosage Effects in Animal Models

The effects of 6-Amino-2-fluoronicotinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy changes significantly with dosage variations. Understanding the dosage effects is crucial for determining the safe and effective use of 6-Amino-2-fluoronicotinic acid in therapeutic applications .

Metabolic Pathways

6-Amino-2-fluoronicotinic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is essential for understanding its overall impact on metabolism. Studies have shown that 6-Amino-2-fluoronicotinic acid can affect the levels of specific metabolites, thereby modulating metabolic processes .

Transport and Distribution

The transport and distribution of 6-Amino-2-fluoronicotinic acid within cells and tissues are critical for its activity. It interacts with transporters and binding proteins, influencing its localization and accumulation. Understanding the transport mechanisms is essential for determining the compound’s efficacy and potential therapeutic applications .

Subcellular Localization

The subcellular localization of 6-Amino-2-fluoronicotinic acid plays a significant role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of 6-Amino-2-fluoronicotinic acid within cells can influence its interactions with biomolecules and its overall biochemical activity .

Propriétés

IUPAC Name |

6-amino-2-fluoropyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUKWNZIHQRGLST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1S,2R)-2-hydroxycyclohexyl]acetic acid](/img/structure/B1342309.png)

![Benzyl 4-hydroxy-4-[(phenylamino)methyl]piperidine-1-carboxylate](/img/structure/B1342323.png)